molecular formula C29H15F10NO14S2 B12096576 HKSOX-1r

HKSOX-1r

Cat. No.: B12096576
M. Wt: 855.5 g/mol
InChI Key: HWVQDLJPKJSMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HKSOX-1r: is a fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo. It exhibits excellent selectivity and sensitivity towards superoxide anion radicals, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HKSOX-1r involves the use of an aryl trifluoromethanesulfonate group, which undergoes cleavage mediated by superoxide anion radicals to release a free phenol and emit fluorescence . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is stored at 4°C and protected from light to maintain its stability .

Mechanism of Action

HKSOX-1r exerts its effects through a highly sensitive and selective detection strategy involving the cleavage of an aryl trifluoromethanesulfonate group by superoxide anion radicals. This cleavage releases a free phenol, which emits fluorescence, allowing for the visualization and quantification of superoxide anion radicals in various biological and chemical systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H15F10NO14S2

Molecular Weight

855.5 g/mol

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate

InChI

InChI=1S/C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h3-7H,8-9H2,1-2H3

InChI Key

HWVQDLJPKJSMHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.